![molecular formula C13H18O2 B8264636 2,3-Dimethylphenyl pivalate CAS No. 63588-60-3](/img/structure/B8264636.png)
2,3-Dimethylphenyl pivalate
Overview
Description
2,3-Dimethylphenyl pivalate is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Reactions
2,3-Dimethylphenyl pivalate (and related compounds) have been studied in various contexts of catalysis and chemical reactions. A study by Ding et al. (1993) on the selective hydrogenation of carboxylic acids using a ZrO2 catalyst, where pivalic acid was reduced to 2,2-dimethylpropanal, provides insights into the compound's role in catalytic processes (Ding et al., 1993). Moreover, Lafrance and Fagnou (2006) developed a palladium-pivalic acid cocatalyst system showing unprecedented reactivity in direct arylation, highlighting the importance of pivalate anion in catalysis (Lafrance & Fagnou, 2006).
Crystal and Molecular Structure Studies
Troyanov and Pisarevsky (1993) investigated the crystal and molecular structure of bismuth(III) 2,2-dimethylpropanoate (pivalate), revealing insights into its structural aspects (Troyanov & Pisarevsky, 1993).
Synthesis and Characterization of Complexes
Fomina et al. (2013) synthesized new heterodinuclear pivalates and studied their structures and compositions, contributing to our understanding of the synthesis and characterization of lanthanide pivalates (Fomina et al., 2013). Similarly, Zhou et al. (2005) explored the syntheses, structures, and magnetic properties of polynuclear copper(II) complexes containing pivalate ligands, furthering our knowledge in this area (Zhou et al., 2005).
Environmental and Biological Studies
Probian et al. (2003) investigated the anaerobic mineralization of quaternary carbon atoms, including pivalate, in various bacteria, providing insights into the environmental and biological aspects of pivalate degradation (Probian, Wülfing, & Harder, 2003).
properties
IUPAC Name |
(2,3-dimethylphenyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUGGDNDKGBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501326 | |
Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63588-60-3 | |
Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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